molecular formula C18H17FN4O2S B2834744 (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1211325-27-7

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No. B2834744
M. Wt: 372.42
InChI Key: JVPCAMAHHMPUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.
BenchChem offers high-quality (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Antiproliferative Activity

  • A study by Prasad et al. (2018) discussed the synthesis and structural exploration of a novel heterocycle with antiproliferative activity. The molecular structure was characterized using various spectroscopic methods and confirmed by X-ray diffraction. This compound shows potential in medicinal chemistry due to its stability and interaction analysis through Hirshfeld surface analysis, highlighting its possible utility in drug design (Prasad et al., 2018).

Antipsychotic-Like and Procognitive Activities

  • Liu et al. (2008) investigated ADX47273, a novel positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), exhibiting antipsychotic-like and procognitive activities in preclinical models. This compound's mechanism of action is through enhancing N-methyl-D-aspartate receptor function, which could represent a novel approach for schizophrenia treatment (Liu et al., 2008).

Antimicrobial and Anticancer Agents

  • Naik et al. (2022) synthesized a series of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives and evaluated their anti-cancer and antimicrobial activities. This study showcases the potential of these compounds as dual-function agents in combating cancer and bacterial infections, with specific derivatives demonstrating significant cytotoxicity against cancer cell lines and moderate antibacterial activity (Naik et al., 2022).

Synthesis and Docking Studies

  • Shahana and Yardily (2020) focused on the synthesis, spectral characterization, and molecular docking studies of novel compounds with thiazol and thiophene moieties, aiming to understand their antibacterial activity. This research underscores the importance of structural optimization and theoretical studies in predicting the biological activities of novel compounds (Shahana & Yardily, 2020).

properties

IUPAC Name

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-11-20-15(10-26-11)18(24)23-8-6-13(7-9-23)17-22-21-16(25-17)12-2-4-14(19)5-3-12/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPCAMAHHMPUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

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